5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine
Brand Name: Vulcanchem
CAS No.: 285984-25-0
VCID: VC2000884
InChI: InChI=1S/C14H19N3/c1-10-5-7-11(8-6-10)17-13(15)9-12(16-17)14(2,3)4/h5-9H,15H2,1-4H3
SMILES: CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)N
Molecular Formula: C14H19N3
Molecular Weight: 229.32 g/mol

5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine

CAS No.: 285984-25-0

Cat. No.: VC2000884

Molecular Formula: C14H19N3

Molecular Weight: 229.32 g/mol

* For research use only. Not for human or veterinary use.

5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine - 285984-25-0

Specification

CAS No. 285984-25-0
Molecular Formula C14H19N3
Molecular Weight 229.32 g/mol
IUPAC Name 5-tert-butyl-2-(4-methylphenyl)pyrazol-3-amine
Standard InChI InChI=1S/C14H19N3/c1-10-5-7-11(8-6-10)17-13(15)9-12(16-17)14(2,3)4/h5-9H,15H2,1-4H3
Standard InChI Key ITHNHEWXIBNEDG-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)N
Canonical SMILES CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)N

Introduction

Basic Properties and Chemical Identity

5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine is a pyrazole derivative characterized by specific substitution patterns that contribute to its chemical and biological properties. This section details the fundamental aspects of its chemical identity and structure.

Chemical Identification Parameters

The compound is precisely identified through multiple standardized parameters that enable its unambiguous recognition in scientific literature and chemical databases. Table 1 presents these key identification parameters.

Table 1: Chemical Identification Parameters of 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine

ParameterValue
CAS Number285984-25-0
Molecular FormulaC₁₄H₁₉N₃
Molecular Weight229.32 g/mol
InChIInChI=1S/C14H19N3/c1-10-5-7-11(8-6-10)17-13(15)9-12(16-17)14(2,3)4/h5-9H,15H2,1-4H3
InChIKeyITHNHEWXIBNEDG-UHFFFAOYSA-N

The compound is known by several synonyms in scientific literature, including 3-tert-Butyl-1-p-tolyl-1H-pyrazol-5-amine, 5-tert-butyl-2-(4-methylphenyl)pyrazol-3-amine, 5-Amino-3-t-butyl-N-p-tolyl-pyrazole, and [5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]amine . These alternative names reflect different naming conventions for the same chemical structure, often emphasizing particular structural features or positions of substituents.

Structural Characteristics

The molecular structure of 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine features a pyrazole ring with three key substituents strategically positioned:

  • A tert-butyl group at position 5 of the pyrazole ring

  • A p-tolyl (4-methylphenyl) group at position 2

  • An amine (-NH₂) functional group at position 3

This specific arrangement of substituents creates a unique electronic and steric environment that influences the compound's reactivity, binding properties, and applications. The positioning of the nitrogen atoms within the pyrazole ring, coupled with the amine group, provides potential sites for hydrogen bonding and metal coordination, which may contribute to its utility in various applications .

Physicochemical Properties

The physicochemical properties of 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine determine its behavior in different environments and influence its applications. Many of these properties have been determined experimentally or predicted through computational methods.

Physical State and Properties

5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine exists as a solid at room temperature. Its physical properties, both experimentally determined and predicted, are summarized in Table 2.

Table 2: Physicochemical Properties of 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine

PropertyValueMethod
Physical StateSolidExperimental
Density1.06±0.1 g/cm³Predicted
Boiling Point368.3±37.0 °CPredicted
Flash Point176.5±26.5 °CPredicted
Vapor Pressure0.0±0.8 mmHg at 25°CPredicted
Refractive Index1.571Predicted
LogP3.65Predicted
pKa4.17±0.10Predicted

These properties indicate that the compound has relatively low volatility, as evidenced by its high boiling point and negligible vapor pressure at room temperature. The LogP value of 3.65 suggests moderate lipophilicity, which may influence its membrane permeability and distribution in biological systems .

Applications and Uses

5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine demonstrates versatility across multiple scientific and industrial applications. Its unique structure makes it valuable in various fields, where it serves specific functions.

Pharmaceutical Applications

In pharmaceutical development, 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of:

  • Anti-inflammatory agents

  • Analgesic drugs

  • Potential enzyme inhibitors

The pyrazole scaffold is a privileged structure in medicinal chemistry, found in numerous bioactive compounds. The specific substitution pattern in 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine may contribute to targeted biological activities through interaction with specific receptors or enzymes .

Agricultural Applications

In agricultural chemistry, 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine enhances the efficacy of pesticides and herbicides, contributing to improved crop yield and agricultural sustainability. Specific applications include:

  • Formulation component in agrochemicals

  • Intermediate in the synthesis of crop protection agents

  • Structural element in compounds designed for pest management

The compound's moderate lipophilicity (LogP of 3.65) may contribute to its ability to penetrate plant cuticles or insect exoskeletons, potentially enhancing the efficacy of formulations containing it or its derivatives .

Research and Analytical Chemistry

In research and analytical settings, 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine serves multiple functions:

  • Studies related to enzyme inhibition and receptor binding

  • Structure-activity relationship investigations

  • Standard in analytical techniques for quantification of related substances

  • Reference material in method development

  • Building block for the synthesis of more complex molecular architectures

These applications highlight the compound's utility as both a tool for understanding biological processes and as a standard for ensuring analytical accuracy .

Classification ParameterDesignation
Hazard SymbolsXn - Harmful; GHS07 (Exclamation mark)
Signal WordWarning
Hazard StatementsH302: Harmful if swallowed
Risk Codes22 - Harmful if swallowed
WGK Germany3 (Severe hazard to waters)
Hazard ClassIRRITANT

This classification indicates moderate acute toxicity through the oral route, with potential irritant properties. The WGK (Wassergefährdungsklasse) rating of 3 suggests significant environmental concerns, particularly regarding water pollution .

Synthesis and Chemical Reactions

The synthesis and chemical behavior of 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine are important considerations for its production and application in various contexts.

Chemical Reactivity

The reactivity of 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine is influenced by several structural features:

These reactivity patterns make the compound versatile in various synthetic contexts, contributing to its utility as an intermediate in the preparation of more complex structures.

Research Developments and Future Prospects

Current research on 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine continues to explore its potential applications and properties, with several promising directions emerging.

Current Research Focus

Research interest in 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine spans multiple disciplines:

  • Medicinal Chemistry:

    • Investigation of potential biological activities

    • Development of structure-activity relationships

    • Exploration as a scaffold for targeted drug design

  • Agricultural Science:

    • Assessment of efficacy in crop protection formulations

    • Environmental fate and ecotoxicological profiling

    • Development of sustainable agricultural applications

  • Materials Science:

    • Incorporation into novel polymer systems

    • Development of functional materials with specific properties

    • Exploration of coordination chemistry

These research areas reflect the compound's versatility and potential value in addressing challenges across different scientific and industrial sectors .

Future Research Directions

Emerging research directions for 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine may include:

  • Development of more efficient and environmentally friendly synthetic approaches

  • Detailed structure-activity relationship studies to optimize biological activity

  • Exploration of novel applications in emerging technologies such as nanomaterials

  • Investigation of potential catalytic applications

  • Assessment of long-term environmental impact and biodegradability

These potential research directions would further expand the understanding and applications of this versatile pyrazole derivative, potentially leading to new innovations across multiple fields .

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